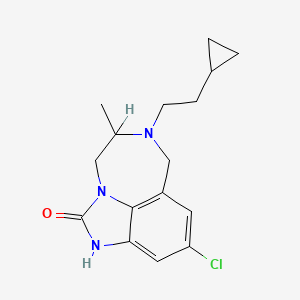

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(2-cyclopropylethyl)-4,5,6,7-tetrahydro-5-methyl-

Description

The compound “Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 9-chloro-6-(2-cyclopropylethyl)-4,5,6,7-tetrahydro-5-methyl-” belongs to the tetrahydroimidazo-benzodiazepinone (TIBO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are pivotal in inhibiting HIV-1 replication by targeting the reverse transcriptase (RT) enzyme, thereby blocking viral DNA synthesis .

Properties

CAS No. |

257891-59-1 |

|---|---|

Molecular Formula |

C16H20ClN3O |

Molecular Weight |

305.80 g/mol |

IUPAC Name |

6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |

InChI |

InChI=1S/C16H20ClN3O/c1-10-8-20-15-12(9-19(10)5-4-11-2-3-11)6-13(17)7-14(15)18-16(20)21/h6-7,10-11H,2-5,8-9H2,1H3,(H,18,21) |

InChI Key |

QYGWFIGDQHROEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN2C3=C(CN1CCC4CC4)C=C(C=C3NC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzodiazepine Core

- The benzodiazepine nucleus is generally synthesized via condensation reactions between appropriately substituted o-phenylenediamines and ketoesters or ketoacids.

- For the imidazo-fused system, the benzodiazepine intermediate is further reacted with imidazole precursors or undergoes cyclization to form the fused imidazole ring.

Functionalization at the 9-Chloro Position

- The 9-chloro substituent is introduced early in the synthesis, often by starting with chlorinated aromatic precursors.

- Chlorination can be achieved via electrophilic aromatic substitution or by using chlorinated starting materials such as 2-chlorobenzoyl derivatives.

Alkylation at the 6-Position with 2-Cyclopropylethyl Group

- The 6-position alkylation is typically performed by nucleophilic substitution or alkylation reactions using 2-cyclopropylethyl halides or equivalents.

- This step requires careful control to avoid over-alkylation or side reactions.

- The alkylation is often done after the core ring system is formed to ensure regioselectivity.

Control of Ring Saturation and Methyl Substitution

- The tetrahydro ring system (positions 4,5,6,7) is achieved by selective hydrogenation or by using partially saturated intermediates.

- The 5-methyl group is introduced either by methylation of the appropriate nitrogen or carbon atom or by using methyl-substituted starting materials.

Industrial and Laboratory Scale Considerations

Decarboxylation and Isomerization

- Thermal decarboxylation of carboxylic acid intermediates is a key step to form the imidazo-benzodiazepine core.

- This step can produce isomeric impurities (e.g., isomidazobenzodiazepines) that require further isomerization under basic conditions (e.g., KOH in ethanol) followed by acid treatment to enrich the desired isomer.

- The isomeric mixture is purified by crystallization or chromatography.

Use of Microreactors and Controlled Conditions

- Recent advances include the use of microreactors (e.g., PTFE microreactors) to perform thermal decarboxylation with better control over reaction time and temperature, improving yield and reducing impurities.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Condensation | o-Phenylenediamine + ketoester/ketoacid | Formation of benzodiazepine core |

| 2 | Acid Hydrolysis & Cyclization | Diluted HCl, ambient temperature, alcohol | Formation of imidazo ring fused to benzodiazepine |

| 3 | Chlorination | Electrophilic substitution or chlorinated precursors | Introduction of 9-chloro substituent |

| 4 | Alkylation | 2-cyclopropylethyl halide, base | Alkylation at 6-position |

| 5 | Thermal Decarboxylation | High boiling solvent, ~230°C, 5 min | Formation of imidazo-benzodiazepine core, with isomer formation |

| 6 | Isomerization & Purification | KOH in EtOH, acid treatment, crystallization | Conversion of isomers to active form, purification |

Research Findings and Optimization

- The key challenge in the preparation is minimizing the formation of inactive isomers during decarboxylation.

- The patented process demonstrates that performing decarboxylation on the 5-aminomethyl-imidazole carboxylic acid intermediate under acidic conditions reduces isomer formation.

- Subsequent base treatment converts residual isomers to the active compound, improving overall yield and purity.

- Use of microreactors allows precise temperature control, reducing side reactions and improving scalability.

- Acid hydrolysis conditions are optimized to balance reaction rate and product stability, typically using diluted hydrochloric acid at room temperature.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

The primary application of this compound lies in its antiviral properties, particularly against HIV. It has been shown to inhibit the reverse transcriptase enzyme essential for HIV replication. This inhibition occurs through allosteric modulation rather than competitive binding at nucleotide sites, which is a common mechanism for many antiviral agents. The unique binding site may help overcome resistance mechanisms that limit the efficacy of traditional antiviral drugs.

Potential for Broader Applications

Beyond HIV, there is ongoing research into the compound's efficacy against other viral infections. Its structural characteristics allow for modifications that could enhance its activity against different viral targets. This adaptability makes it a candidate for further exploration in antiviral therapy development.

Synthesis and Structural Variations

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves several steps that incorporate various reagents and catalysts. Key synthetic pathways often include cyclopropylmethyl bromide and other nucleophiles. The molecular structure can be modified to yield derivatives with varying biological activities:

| Compound Name | Key Differences |

|---|---|

| Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione | Contains a thione group instead of a nitro group |

| Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one with 6-(3-methyl-2-butenyl) | Different substituent at the 6-position |

| 4-(Cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridine | Different bicyclic structure |

These variations can lead to differences in pharmacological properties and biological activities.

Case Studies and Research Findings

Several studies have documented the biological activities of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives:

- In Vitro Studies : Research has demonstrated that specific derivatives exhibit significant anti-HIV activity by effectively inhibiting reverse transcriptase in laboratory settings. These findings suggest a promising avenue for developing new antiviral therapies .

- Mechanism of Action : Detailed interaction studies reveal that the compound binds to an allosteric site on reverse transcriptase. This mechanism is distinct from traditional inhibitors and could provide insights into designing drugs that circumvent resistance issues faced by existing therapies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The pathways involved include the enhancement of GABAergic transmission, which results in sedative and anxiolytic effects.

Comparison with Similar Compounds

Structural Features :

- Core scaffold: A fused imidazo-benzodiazepinone ring system with a tetrahydro configuration, providing conformational rigidity essential for binding to the NNRTI pocket of HIV-1 RT .

- Key substituents :

- 9-Chloro : Enhances electron-withdrawing effects, improving binding affinity to RT .

- 6-(2-Cyclopropylethyl) : A hydrophobic side chain that optimizes interactions with residues like Tyr181 and Tyr188 in the RT pocket .

- 5-Methyl : Stabilizes the molecule’s lactam ring, contributing to metabolic stability .

Mechanism of Action :

TIBO derivatives inhibit HIV-1 RT allosterically by inducing conformational changes that disrupt the enzyme’s catalytic activity. This prevents the conversion of viral RNA to DNA, a critical step in HIV replication .

Comparison with Similar Compounds

Structural and Functional Analogues

Cl-TIBO (9-Chloro-TIBO Derivatives)

Nevirapine

- Structure: Dipyridodiazepinone core lacking the imidazo-benzodiazepinone system .

- Activity : Broad-spectrum NNRTI (EC₅₀ = 40–100 nM) but prone to rapid resistance due to low genetic barrier .

- Key Difference : The TIBO scaffold’s rigid structure provides higher specificity for WT HIV-1 RT compared to nevirapine’s flexible framework .

Etravirine (TMC125)

- Structure : Diarylpyrime (DAPY) derivative evolved from TIBO research .

- Activity: Second-generation NNRTI with sub-nanomolar potency (EC₅₀ = 0.5–2 nM) and resilience to >90% of common RT mutations .

- Key Difference : Etravirine’s flexible DAPY scaffold allows adaptive binding to mutated RT, whereas the target TIBO compound relies on optimized substituents for resistance mitigation .

Quantitative Structure-Activity Relationship (QSAR) Insights

Critical Observations :

- Hydrophobic Substituents : The 6-(2-cyclopropylethyl) group in the target compound enhances π-π interactions with RT’s aromatic residues (e.g., Tyr181), improving binding over Cl-TIBO’s bulkier 3-methyl-2-butenyl group .

- Halogenation : The 9-chloro substituent in TIBO derivatives increases electronegativity, stabilizing hydrogen bonds with RT’s Lys101 backbone .

- Resistance Mechanisms : Etravirine’s flexibility contrasts with the rigid TIBO scaffold, explaining its superior mutation resilience .

Binding Mode Comparisons

Target TIBO Compound :

- Binds in the NNRTI pocket with the imidazo ring oriented toward Pro95 and the benzodiazepinone ring near Tyr316. The cyclopropylethyl group occupies a hydrophobic subpocket, minimizing clashes with mutant residues .

Nevirapine :

- Adopts a “butterfly-like” conformation, with its dipyridodiazepinone core forming van der Waals contacts with Tyr181 and Tyr188. However, mutations at these residues disrupt binding .

Etravirine :

- Utilizes a “wiggling” mechanism to adjust its DAPY core in mutated pockets (e.g., K103N), maintaining strong interactions via its cyanovinyl and amine groups .

Biological Activity

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This particular compound, characterized by its complex bicyclic structure and specific substituents, has shown promise primarily as an anti-HIV agent .

Chemical Structure and Properties

The compound is defined by the following molecular formula:

- Molecular Formula : C_{14}H_{16}ClN_{3}O

- Molecular Weight : 273.75 g/mol

Key Structural Features :

- The presence of a chlorine atom at the 9-position.

- A cyclopropylethyl group at the 6-position.

- A methyl group at the 5-position.

The primary mechanism of action for Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with the HIV reverse transcriptase (RT). Unlike traditional nucleoside inhibitors that compete with nucleotides for binding sites, this compound binds to an allosteric site , leading to modulation of enzyme activity. This unique binding mechanism is crucial for overcoming resistance associated with other antiviral agents .

Antiviral Properties

Research has demonstrated that derivatives of this compound exhibit potent activity against HIV-1. Key findings include:

- Inhibition Concentrations : The lead derivative R86183 inhibits HIV-1 replication at concentrations ranging from 0.3 to 30 nM in various CD4+ T-cell lines .

- Resistance Profiles : R86183 retains efficacy against certain resistant strains of HIV-1, such as those containing mutations in the RT gene .

Other Biological Activities

Beyond its antiviral properties, compounds within this class have been explored for additional therapeutic potentials:

- Anticonvulsant and Anxiolytic Effects : Some imidazo-benzodiazepine derivatives are noted for their sedative and muscle relaxant properties .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been crucial in optimizing the biological activity of these compounds. Modifications in substituents have led to variations in potency and selectivity against HIV-1. For example:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| R86183 | Base compound with specific cyclopropyl substitution | High potency against HIV-1 |

| TIBO Derivatives | Variations in side chains | Different selectivity profiles |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of Imidazo(4,5,1-jk)(1,4)benzodiazepin derivatives:

- Study on R86183 : This compound was found to synergistically inhibit HIV replication when combined with other antiviral agents like zidovudine and didanosine .

- Comparative Analysis : Research comparing various TIBO derivatives indicated that structural modifications significantly affect their antiviral potency and cytotoxicity profiles .

- Mechanistic Insights : Investigations into the binding affinity and kinetics of these compounds have elucidated how structural features influence their interaction with HIV RT.

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how do substituents like the cyclopropylethyl group influence reaction efficiency?

Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

- Chlorination : Use of SOCl₂ for introducing chlorine substituents (e.g., on the imidazole ring) .

- Cyclopropane incorporation : Alkylation reactions with cyclopropylethyl halides under basic conditions to attach the cyclopropylethyl group, which may require optimized temperature (e.g., 0–25°C) to prevent ring-opening .

- Steric considerations : The cyclopropylethyl group may slow reaction rates due to steric hindrance, necessitating longer reaction times or catalysts like DMAP .

Q. How should researchers characterize the compound’s physicochemical properties, and what analytical techniques are critical?

Answer:

- Structural elucidation : Use H-NMR and C-NMR to confirm substituent positions (e.g., chloro and cyclopropylethyl groups) .

- Purity assessment : HPLC with UV detection (λ = 210–280 nm) and mass spectrometry (ESI-MS) for molecular weight verification .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What receptor interactions are hypothesized for this compound, given its benzodiazepine core?

Answer: The imidazo-benzodiazepine scaffold is known to interact with GABAₐ receptors. Key considerations:

- Substituent effects : The 2-cyclopropylethyl group may enhance lipophilicity, potentially increasing blood-brain barrier penetration .

- Chloro substituent : Positioned at C9, it could modulate receptor affinity by altering electron density in the aromatic ring .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological activities of similar benzodiazepine derivatives?

Answer:

- Comparative binding assays : Use radiolabeled ligands (e.g., H-flumazenil) to measure receptor affinity across cell lines (e.g., HEK293 expressing GABAₐ subtypes) .

- Metabolic stability studies : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in in vivo efficacy .

- Data normalization : Control for batch-to-batch variability in compound purity using validated reference standards .

Q. What computational approaches are suitable for predicting the compound’s structure-activity relationships (SAR)?

Answer:

- QSAR modeling : Utilize descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., cyclopropylethyl’s hydrophobicity) with biological activity .

- Molecular docking : Simulate interactions with GABAₐ receptor subunits (e.g., α1/γ2) using software like AutoDock Vina to identify critical binding residues .

- Contradiction resolution : Cross-validate computational predictions with experimental IC₅₀ values from electrophysiology assays .

Q. How can researchers optimize the synthetic route to improve yield while minimizing chiral impurities?

Answer:

- Chiral resolution : Employ chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) for enantiopure synthesis .

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during cyclopropane formation to control stereochemistry .

- Process optimization : Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature) affecting yield .

Methodological Considerations

Q. What are the best practices for validating biological activity in preclinical models?

Answer:

- Animal models : Use rodent anxiety models (e.g., elevated plus maze) with dose-ranging studies (0.1–10 mg/kg) to assess anxiolytic effects .

- Off-target screening : Profile against 50+ GPCRs and ion channels to rule out polypharmacology .

- Pharmacokinetics : Measure plasma half-life and brain-to-plasma ratio via LC-MS/MS after intravenous administration .

Q. How should researchers address discrepancies in reported metabolic pathways for imidazo-benzodiazepines?

Answer:

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in hepatocyte incubations .

- Species differences : Compare metabolic stability in human vs. rodent liver microsomes to extrapolate preclinical findings .

- Enzyme inhibition assays : Test for CYP3A4/2C19 inhibition to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.